molecular formula C20H20FN5O B6454994 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine CAS No. 2548998-78-1

1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine

Cat. No.: B6454994
CAS No.: 2548998-78-1
M. Wt: 365.4 g/mol
InChI Key: JWVVSOFXXIAJTF-UHFFFAOYSA-N
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Description

Compounds based on an imidazo-[1,2-b]-pyridazine scaffold have been found to inhibit Pim1 kinase at nanomolar affinity in vitro . This class of compounds displays selectivity for the Pim1 kinase domain over the Pim2 isoform . They have been widely studied in drug molecules due to their good biological activity .


Synthesis Analysis

The synthesis of such compounds involves various methods. One common method is the cyclization of a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . More specific methods for the synthesis of certain structures have also been reported .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an imidazo-[1,2-b]-pyridazine scaffold . This scaffold forms hydrogen bond and hydrophobic interactions with the binding pocket, thereby perturbing ATP binding .


Chemical Reactions Analysis

The chemical reactions involving these compounds are primarily related to their ability to inhibit certain kinases. For instance, they have been found to inhibit Pim1 kinase, which has been demonstrated to phosphorylate ABCG2, promote its oligomerisation, and contribute to its ability to confer drug resistance .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their unique physicochemical properties. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Future Directions

The future directions for these compounds could involve further exploration of their potential as kinase inhibitors. For instance, they could be further studied for their potential to inhibit other kinases and their efficacy in overcoming drug resistance in various types of cancer . Additionally, their synthesis methods could be optimized for large-scale production .

Properties

IUPAC Name

(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-15-3-5-16(6-4-15)24-9-11-25(12-10-24)20(27)17-7-8-19-22-18(14-1-2-14)13-26(19)23-17/h3-8,13-14H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVVSOFXXIAJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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